molecular formula C15H17ClN4OS B3018289 1-[(4-chlorophenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea CAS No. 1798032-10-6

1-[(4-chlorophenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea

Cat. No.: B3018289
CAS No.: 1798032-10-6
M. Wt: 336.84
InChI Key: LLKLEFLEYGFQJW-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea is a urea derivative featuring a 4-chlorobenzyl group and a pyrrolidine ring substituted with a 1,3-thiazol-2-yl moiety. Urea derivatives are widely studied in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding and pharmacokinetic properties . The thiazole ring, a heterocycle with sulfur and nitrogen atoms, may facilitate π-π stacking and hydrogen bonding, critical for interactions with biological targets such as kinases or GPCRs . The pyrrolidine ring introduces conformational flexibility, which can optimize binding to receptors .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c16-12-3-1-11(2-4-12)9-18-14(21)19-13-5-7-20(10-13)15-17-6-8-22-15/h1-4,6,8,13H,5,7,9-10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKLEFLEYGFQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NCC2=CC=C(C=C2)Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea typically involves the reaction of 4-chlorobenzyl isocyanate with 1-(1,3-thiazol-2-yl)pyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents such as halogens or alkylating agents. This leads to the formation of substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including 1-[(4-chlorophenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea, exhibit promising anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Case Study : A study demonstrated that this compound effectively reduced cell viability in breast cancer cell lines by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

Thiazole-containing compounds are known for their antimicrobial activity. This specific compound has been evaluated for its effectiveness against a range of bacterial strains and fungi.

  • Research Findings : In vitro assays revealed that the compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Inflammation is a key factor in various diseases, and compounds like this compound have been investigated for their anti-inflammatory properties.

  • Experimental Data : Animal models have shown that the compound reduces inflammatory markers and mediators, indicating its potential use in treating inflammatory conditions such as arthritis .

Neurological Disorders

The structural characteristics of this compound suggest that it may interact with neurological pathways.

  • Preliminary Studies : Research indicates potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neurodegenerative diseases .

Data Tables

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against Gram-positive/negative bacteria
Anti-inflammatory EffectsReduces inflammatory markers in animal models
Neurological DisordersPotential neuroprotective effects

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares the target compound with structurally related urea derivatives, emphasizing substituent variations, molecular properties, and inferred biological implications:

Compound Name & Reference Substituent A Substituent B Molecular Weight (g/mol) Key Features & Implications
Target Compound 4-Chlorophenylmethyl 1-(1,3-thiazol-2-yl)pyrrolidin-3-yl ~345.5 (calculated) Thiazole enhances H-bonding; pyrrolidine increases flexibility.
1-(4-Cl-Ph)-3-propargylurea 4-Chlorophenyl Propargyl 208.65 Linear alkyne group may improve synthetic accessibility but reduce target specificity.
Compound 7n 4-Cl-3-(trifluoromethyl)phenyl Pyridinylmethyl thio-phenyl Not reported Trifluoromethyl group enhances lipophilicity and metabolic stability.
Compound 59 3-Chlorophenyl Furo[2,3-d]pyrimidinyl-thiadiazole Not reported Bulky heterocycles may reduce solubility but improve target affinity. MP: 251–254°C.
1-(4-Cl-Ph)-3-{3-[4-(4-F-Ph)piperazin-1-yl]propyl}urea 4-Chlorophenyl Piperazine-propyl 206.2 (C11H10O4)* Piperazine may improve solubility; propyl linker adds steric bulk.

*Note: The molecular formula C11H10O4 for the piperazine-containing compound in may reflect a reporting error, as the described structure suggests a larger formula.

Research Findings and Structural Analysis

Substituent Impact on Bioactivity

  • Thiazole vs. Thiadiazole : The target compound’s thiazole ring (C3H3NS) offers a smaller heterocyclic footprint compared to the thiadiazole (C2H2N2S) in Compound 59 . Thiazole’s sulfur atom may engage in hydrophobic interactions, while thiadiazole’s additional nitrogen could enhance polarity and solubility .
  • Pyrrolidine vs. Piperazine : The pyrrolidine ring in the target compound provides constrained flexibility compared to the piperazine group in , which has two nitrogen atoms for stronger H-bonding but may increase metabolic liability.
  • Trifluoromethyl Group: Compound 7n incorporates a CF3 group, which is absent in the target compound. CF3 groups are known to enhance lipophilicity and resistance to oxidative metabolism, suggesting Compound 7n may exhibit superior pharmacokinetics.

Physical Properties

  • Melting Point : Compound 59 has a high melting point (251–254°C), likely due to strong intermolecular interactions from its fused heterocycles. The target compound’s melting point is unreported but may be lower due to its less rigid structure.

Biological Activity

1-[(4-chlorophenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H13ClN2OSC_{12}H_{13}ClN_2OS and a molecular weight of approximately 267.75 g/mol. The structure features a thiazole ring and a pyrrolidine moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The thiazole and pyrrolidine components are associated with significant anticancer properties. Studies indicate that thiazole derivatives can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties : This compound exhibits antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
  • Enzyme Inhibition : Research has demonstrated that compounds with similar structures can act as inhibitors for enzymes such as urease and acetylcholinesterase, leading to potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeAssay TypeIC50 (µM)Reference
AnticancerMTT Assay2.14 ± 0.003 (BSA)
AntibacterialDisk Diffusion0.63 ± 0.001
Urease InhibitionEnzyme Activity Assay1.21 ± 0.005
AcetylcholinesteraseInhibition Assay2.39 ± 0.005

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Anticancer Studies : In vitro studies have shown that derivatives of this compound can significantly reduce the viability of cancer cells (e.g., Jurkat T cells) with IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analyses indicate that modifications on the thiazole ring enhance activity.
  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties revealed that this compound effectively inhibited the growth of several bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics .
  • Enzymatic Inhibition : Research into the urease inhibitory activity highlighted that this compound could serve as a template for designing new urease inhibitors, which are crucial in managing conditions such as kidney stones and certain infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 1-[(4-chlorophenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea with high purity?

  • Methodological Answer : The compound can be synthesized via a urea-forming reaction between an appropriate isocyanate and amine. For example, reacting 4-chlorophenylmethyl isocyanate with 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. A base like triethylamine is often added to neutralize HCl byproducts . Purification typically involves recrystallization from methanol or column chromatography to isolate the product with >95% purity.

Q. How can the structural integrity of this urea derivative be confirmed post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular structure, as demonstrated in analogous urea compounds (e.g., ). Complementary techniques include:

  • NMR spectroscopy : To verify proton environments and substituent positions.
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation.
  • FT-IR spectroscopy : To confirm urea C=O and N-H stretches (~1640–1680 cm⁻¹ and ~3300 cm⁻¹, respectively) .

Q. What analytical techniques are suitable for assessing purity and stability under storage conditions?

  • Methodological Answer :

  • HPLC with UV detection : Quantify impurities using a C18 column and acetonitrile/water gradient.
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability.
  • Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound for biological targets?

  • Methodological Answer :

  • Scaffold modification : Introduce substituents (e.g., halogens, methoxy groups) to the thiazole or pyrrolidine moieties and compare activity. For example, highlights similar urea derivatives with pyridinyl and fluorophenyl groups tested for antiproliferative activity.
  • In vitro assays : Use enzyme inhibition or cell viability assays (e.g., MTT) to quantify potency.
  • Molecular docking : Align modified structures with target proteins (e.g., kinases) using software like AutoDock Vina to predict binding modes .

Q. What experimental frameworks are recommended for studying environmental fate and degradation pathways?

  • Methodological Answer : Adopt a tiered approach as outlined in :

  • Laboratory studies : Assess hydrolysis/photolysis rates under controlled pH and UV light.
  • Biotic degradation : Use soil or water microcosms to track metabolite formation via LC-HRMS.
  • Field studies : Monitor compound persistence in agricultural or aquatic systems using randomized block designs (e.g., split-split plots for multi-season analysis) .

Q. How should conflicting data on biological activity or physicochemical properties be resolved?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies to identify variables (e.g., solvent polarity, assay temperature) influencing discrepancies.
  • Reproducibility protocols : Replicate experiments under standardized conditions (e.g., OECD guidelines for stability testing).
  • Multivariate statistics : Apply principal component analysis (PCA) to isolate critical factors affecting activity .

Q. What strategies optimize crystallinity for formulation or co-crystal development?

  • Methodological Answer :

  • Solvent screening : Test polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents for recrystallization.
  • Co-formers : Explore co-crystallization with GRAS agents (e.g., succinic acid) using slurry or grinding methods.
  • Powder X-ray diffraction (PXRD) : Monitor crystallinity changes post-optimization .

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